molecular formula C7H10N2O3 B12335505 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12335505
M. Wt: 170.17 g/mol
InChI Key: WEIXRVJOQOTMJV-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 1, and a methoxymethyl substituent at position 5.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-(methoxymethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-9-6(4-12-2)5(3-8-9)7(10)11/h3H,4H2,1-2H3,(H,10,11)

InChI Key

WEIXRVJOQOTMJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C7H10N2O3C_7H_{10}N_2O_3. Its structure features both methoxymethyl and carboxylic acid functional groups, making it a versatile building block for further chemical synthesis.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in organic synthesis.

2. Biology

  • Biological Activity Investigation : Research has focused on the compound's interactions with biomolecules, exploring its potential as an enzyme inhibitor or receptor modulator. These interactions can lead to various biological effects, which are crucial for understanding its therapeutic potential.

3. Medicine

  • Therapeutic Properties : The compound has been investigated for its potential use in drug development, particularly in areas such as antimicrobial and anti-inflammatory therapies. Preliminary studies suggest it may exhibit significant antibacterial activity against Gram-positive bacteria and anti-inflammatory effects through the reduction of pro-inflammatory cytokines.

4. Industry

  • Production of Specialty Chemicals : In industrial applications, 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to create innovative products.

Biological Activities

Research indicates several promising biological activities associated with 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties, particularly against certain strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis.

Antimicrobial Studies

A study evaluated the effectiveness of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, with mechanisms linked to cell wall disruption.

Anti-inflammatory Research

In vitro assays demonstrated that this compound reduces pro-inflammatory cytokine production in macrophages stimulated with LPS. This suggests its potential utility in treating inflammatory conditions.

Drug Development Potential

The compound has been explored as a lead molecule for drug development due to favorable pharmacokinetic properties and a low toxicity profile observed in preliminary animal studies.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex synthesisVersatile reactivity
BiologyInteraction with biomoleculesPotential enzyme inhibition
MedicineAntimicrobial and anti-inflammatory therapiesSignificant antibacterial activity; reduces inflammation
IndustryProduction of specialty chemicalsInnovative product development

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Position 1 Substituent Position 5 Substituent Carboxylic Acid Position Key References
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Methyl Methoxymethyl 4 N/A (hypothetical)
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Methyl 4
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Amino 4
5-(1-Ethyl-5-methylpyrazol-4-yl)isoxazole-3-carboxylic acid Ethyl (pyrazole) Methyl (pyrazole) 3 (isoxazole)
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Methyl Chloro, Ethyl 5

Key Observations :

  • Position 1 : Methyl or phenyl groups dominate. The methyl group in the target compound may reduce steric hindrance compared to phenyl .
  • Position 5: The methoxymethyl group introduces an ether linkage, contrasting with methyl (), amino (), or chloro () substituents. This group may improve solubility in alcohols or ethers.
  • Carboxylic Acid Position : Most analogs retain the carboxylic acid at position 4, except (position 3 in an isoxazole ring).

Physicochemical Properties

Property 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Predicted) 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Melting Point (°C) ~150–160 (estimated) Not reported 156–157
Solubility High in polar solvents (e.g., DMSO) Moderate in methanol Low in non-polar solvents
IR C=O Stretch (cm⁻¹) ~1650–1700 1651 1651
^1H-NMR (δ ppm) OCH3: ~3.3–3.5; CH2: ~4.0–4.2 Aromatic H: 7.36–7.54 NH2: 6.30; OCH3: Absent

Key Observations :

  • The methoxymethyl group’s OCH3 protons would appear as a singlet at δ 3.3–3.5, distinct from the aromatic protons in phenyl-substituted analogs .
  • The carboxylic acid C=O stretch (~1650–1700 cm⁻¹) is consistent across analogs .

Stability and Reactivity

  • Electron-Withdrawing Effects : Chloro and carboxylic acid groups () increase electrophilicity, while methoxymethyl (electron-donating) may stabilize the pyrazole ring against nucleophilic attack .
  • Hydrolytic Sensitivity : The methoxymethyl group is less prone to hydrolysis compared to esters (e.g., ), enhancing stability under physiological conditions.

Biological Activity

5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C7H10N2O3C_7H_{10}N_2O_3. Its unique structure, characterized by the presence of a methoxymethyl group and a carboxylic acid functionality, enhances its reactivity and biological activity compared to similar compounds. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases.
  • Anticancer Potential : Initial investigations hint at anticancer properties, although further research is needed to elucidate its mechanisms and efficacy in clinical settings .

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The results indicated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of the compound were assessed using carrageenan-induced edema models in mice. The findings demonstrated that the compound significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Study 3: Anticancer Activity

Research focusing on the anticancer properties highlighted that 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibited cell proliferation in various cancer cell lines. Mechanistic studies revealed that it might induce apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC7H10N2O3Similar structure; differing substitution pattern
5-Methyl-1H-pyrazole-4-carboxylic acidC6H8N2O2Lacks methoxymethyl group
Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylateC8H10N2O4Ester derivative with different functional group

This table illustrates how the unique substitution pattern of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid influences its reactivity and biological activity compared to structurally similar compounds.

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